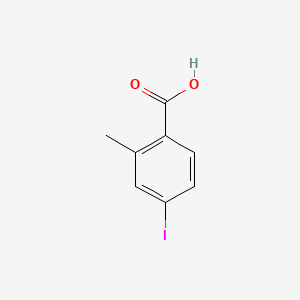

4-Iodo-2-methylbenzoic acid

Description

Significance of Aryl Iodides in Contemporary Chemical Transformations

Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. They are of paramount importance in modern organic chemistry, primarily due to the nature of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, with a dissociation energy of approximately 57.6 kcal/mol. wikipedia.org This relative weakness makes aryl iodides highly reactive and thus excellent substrates in a variety of transition-metal-catalyzed cross-coupling reactions. wikipedia.org

These reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, are fundamental for the construction of complex organic molecules from simpler precursors. wikipedia.orgmasterorganicchemistry.com In these processes, the aryl iodide readily undergoes oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle that leads to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net While aryl iodides are generally more reactive than their bromide and chloride counterparts in many C-C coupling reactions, there have been instances, particularly in certain Pd-catalyzed C-N cross-coupling reactions and some Suzuki-Miyaura reactions at lower temperatures, where their reactivity has been found to be less straightforward. nih.govacs.org Nevertheless, their broad utility in forming diverse chemical bonds underscores their significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiontosight.ai

The Role of Benzoic Acid Derivatives as Versatile Synthons

Benzoic acid and its derivatives are a cornerstone of organic synthesis, serving as versatile synthons, or building blocks. researchgate.net The carboxylic acid functional group (-COOH) is a key feature, allowing for a wide range of chemical modifications. youtube.com It can be converted into esters, amides, acid chlorides, and other functional groups, providing a gateway to a vast array of more complex molecules. youtube.comwikipedia.org

The aromatic ring of benzoic acid can also be functionalized through electrophilic aromatic substitution reactions, further expanding its synthetic potential. youtube.com The interplay between the directing effects of the carboxyl group and other substituents on the ring allows for regioselective synthesis of polysubstituted aromatic compounds. This versatility makes benzoic acid derivatives indispensable in the production of a wide range of commercial products, including pharmaceuticals, dyes, and polymers. ontosight.aipreprints.org

Overview of 4-Iodo-2-methylbenzoic Acid's Position in Chemical Research

This compound (see table below for chemical properties) integrates the advantageous features of both aryl iodides and benzoic acid derivatives into a single molecule. The presence of the iodine atom at the 4-position and the methyl group at the 2-position, relative to the carboxylic acid, provides a unique substitution pattern that is of significant interest in chemical research.

The iodine atom serves as a handle for introducing a wide variety of substituents through cross-coupling reactions. The methyl group, on the other hand, can influence the electronic properties and steric environment of the molecule, which can be exploited to achieve specific outcomes in chemical reactions. The carboxylic acid group provides a site for further derivatization or can act as a directing group in certain synthetic transformations. This trifunctional nature makes this compound a valuable intermediate in the synthesis of complex target molecules, including those with potential biological activity. ontosight.ai For instance, related iodo- and methyl-substituted phenylamino (B1219803) benzoic acid derivatives have been explored in medicinal chemistry research. ontosight.ai

Chemical Properties of this compound

| Property | Value |

| CAS Number | 133232-58-3 |

| Molecular Formula | C8H7IO2 |

| Molecular Weight | 262.05 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

The data in this table has been compiled from various chemical suppliers and databases. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJQMPHSCFGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901722 | |

| Record name | NoName_862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in the Synthesis of 4 Iodo 2 Methylbenzoic Acid

Regioselective Iodination Strategies

Achieving regioselectivity is a primary challenge in the synthesis of polysubstituted aromatic compounds. For 4-iodo-2-methylbenzoic acid, this involves the specific introduction of an iodine atom at the C-4 position of the 2-methylbenzoic acid scaffold, avoiding the formation of other isomers.

Direct electrophilic iodination is a common pathway for synthesizing aryl iodides. However, iodine itself is generally unreactive toward aromatic rings and requires activation by an oxidizing agent to generate a more potent electrophilic species, often represented as I⁺. libretexts.org The reactivity of the aromatic ring is also a critical factor; the presence of an electron-withdrawing carboxylic acid group in 2-methylbenzoic acid deactivates the ring, making the reaction more challenging than for activated arenes. google.com

Various oxidizing systems have been developed to facilitate the direct iodination of aromatic compounds. For the synthesis of iodo-methylbenzoic acid, several methods have been reported.

Iodine and Periodates: A widely used method involves the reaction of 2-methylbenzoic acid with iodine in the presence of an oxidizing agent like periodic acid or an inorganic periodate (B1199274) salt, such as sodium periodate (NaIO₄). google.comgoogle.com These reactions are typically performed with an acid catalyst in a suitable solvent. google.comgoogleapis.com The system composed of iodine and sodium periodate in the presence of an acid catalyst has been shown to yield relatively good results for aromatic compounds bearing electron-withdrawing groups. google.com In concentrated sulfuric acid, the NaIO₄/I₂ system generates a strong electrophilic species capable of iodinating even deactivated arenes. organic-chemistry.org

Thallium(III) Trifluoroacetate (B77799): Thallium(III) trifluoroacetate (TTFA) is a powerful reagent for electrophilic aromatic substitution. sigmaaldrich.com The synthesis would involve an initial thallation of the aromatic ring, followed by the displacement of the thallium group with iodide, typically from potassium iodide (KI). While highly effective, the extreme toxicity of thallium compounds limits the large-scale industrial application of this method.

Sodium Nitrite (B80452) and Fuming Sulfuric Acid: A method involving the reaction of 2-methylbenzoic acid with iodine in the presence of sodium nitrite and fuming sulfuric acid has also been documented as a viable pathway for synthesis. google.com This combination of reagents generates a reactive iodinating species capable of substituting the aromatic ring. google.comsciencemadness.orgyoutube.com

| Oxidizing System | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Periodate Oxidation | I₂, Sodium Periodate (NaIO₄), Acid Catalyst | Reaction in a solvent, often with heating. | google.comgoogle.comgoogle.com |

| Thallium-Based | Thallium(III) Trifluoroacetate (TTFA), then Potassium Iodide (KI) | Two-step process: thallation followed by iodide displacement. | sigmaaldrich.com |

| Nitrite/Sulfuric Acid | I₂, Sodium Nitrite (NaNO₂), Fuming Sulfuric Acid | Strongly acidic and oxidizing environment. | google.com |

To overcome the challenges of low yield and purity associated with some conventional iodination methods, catalysis using microporous compounds has been introduced. google.com Specifically, the use of a β-form zeolite as a catalyst in the iodination of 2-methylbenzoic acid has been shown to significantly enhance reaction selectivity and yield. google.comgoogle.com

The process involves iodinating 2-methylbenzoic acid in the presence of the zeolite catalyst, iodine, an oxidizing agent (such as iodic or periodic acid), and acetic anhydride. google.comgoogleapis.com The microporous structure of the zeolite is believed to play a crucial role in controlling the regioselectivity of the iodination, favoring the formation of the desired 4-iodo isomer (referred to as 5-iodo-2-methylbenzoic acid in some patents). google.com This catalytic method allows for the production of high-purity this compound (≥99%) with high yields, which is a substantial improvement over non-catalyzed direct iodination that can result in lower yields (52-65%) and purities (around 95%). google.com Furthermore, the zeolite catalyst can be recovered and reused, adding to the efficiency of the process. google.com

| Method | Key Features | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| Conventional Iodination | Iodine and periodic acid with an acid catalyst. | ~52-65% | ~95% | google.com |

| β-Zeolite Catalyzed Iodination | β-form zeolite, iodine, oxidizing agent, acetic anhydride. | High | ≥99% | google.com |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgnih.gov The carboxylate group can act as an effective directing group, facilitating the deprotonation of the ortho position with a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.orgrsc.orgresearchgate.net The resulting ortho-lithiated species can then react with an electrophile to introduce a substituent specifically at the position adjacent to the carboxylic acid. rsc.orgresearchgate.net

For 2-methylbenzoic acid, the positions ortho to the carboxyl group are C-3 and C-6. Therefore, a standard DoM reaction on 2-methylbenzoic acid would not directly lead to a 4-substituted product. However, the DoM methodology is highly relevant for the synthesis of complex, polysubstituted benzoic acids that can serve as precursors. rsc.org More advanced iridium-catalyzed C-H activation reactions, which also utilize the carboxylic acid as a directing group, have been developed for the ortho-iodination of benzoic acids. acs.orgnih.gov These modern methods can achieve selective mono-iodination at the ortho position under mild conditions. nih.gov While not directly applicable for creating the 4-iodo substitution pattern on a 2-methylbenzoic acid starting material, these ortho-functionalization techniques are fundamental tools for building specifically substituted aromatic frameworks that could be part of a more complex, multi-step synthesis route to the target molecule or its analogues.

Decarboxylative iodination represents another synthetic route where a carboxylic acid group is replaced by an iodine atom. This pathway is an attractive alternative to traditional methods like the Hunsdiecker reaction, which often works poorly for aromatic carboxylic acids. nih.govacs.org Recent advancements have led to transition-metal-free decarboxylative iodination protocols that use readily available benzoic acids and molecular iodine. acs.orgresearchgate.net

In the context of synthesizing this compound, this pathway would necessitate a precursor such as 2-methylterephthalic acid (2-methylbenzene-1,4-dicarboxylic acid). A selective mono-decarboxylative iodination would then replace one of the carboxyl groups (at the 4-position) with an iodine atom to yield the final product. Other approaches, such as palladium-catalyzed decarbonylative iodination, have also been developed, expanding the toolkit for converting aryl carboxylic acids into aryl iodides. nih.gov These methods highlight the utility of the carboxyl group as a synthetic handle that can be strategically removed and replaced, offering alternative disconnections for designing synthetic routes to substituted aryl iodides. nih.govnih.gov

Direct Electrophilic Iodination of 2-Methylbenzoic Acid

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comscispace.com Several of the methodological advancements in the synthesis of this compound align with these principles.

Catalysis: The use of catalysts is a cornerstone of green chemistry. scispace.com The microporous β-zeolite catalyzed synthesis of this compound is a prime example. google.com Catalysts enhance reaction rates and selectivity, leading to higher yields of the desired product and reducing waste. greenchemistry-toolkit.org The ability to recover and reuse the zeolite catalyst further improves the process's sustainability. google.com

Designing Safer Chemicals and Processes: A major goal of green chemistry is to reduce toxicity and hazards. greenchemistry-toolkit.org Methods employing highly toxic reagents, such as thallium compounds, are being replaced by safer alternatives. sigmaaldrich.com The development of transition-metal-free decarboxylative iodination avoids the use of potentially toxic and expensive heavy metal catalysts. acs.org Similarly, exploring solvent-free reaction conditions can eliminate the hazards associated with volatile organic solvents. mdpi.com

Waste Prevention: By improving the selectivity and yield of the reaction, as demonstrated in the zeolite-catalyzed method, the formation of unwanted byproducts and isomers is minimized. google.com This simplifies purification and reduces the amount of chemical waste generated, adhering to the first principle of green chemistry. wjpmr.comgreenchemistry-toolkit.org

Optimization of Reaction Conditions for Preparative Scale Production of this compound

The direct iodination of 2-methylbenzoic acid is a common route for preparing iodo-2-methylbenzoic acid isomers. However, the electron-donating methyl group and the electron-withdrawing, meta-directing carboxylic acid group primarily steer iodination to the 5-position, making 5-iodo-2-methylbenzoic acid the major product. The formation of this compound is not the kinetically or thermodynamically favored outcome under standard electrophilic aromatic substitution conditions.

Optimization for preparative scale production of the 4-iodo isomer, therefore, requires moving beyond standard methods to control regioselectivity. Research into the synthesis of the related 5-iodo-2-methylbenzoic acid isomer provides insight into the conditions that can be manipulated. For instance, a patented process for producing the 5-iodo isomer involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound (like β-form zeolite), iodine, an oxidizing agent (such as iodic acid or periodic acid), and acetic anhydride. google.comgoogle.com The reaction is typically conducted in an organic solvent, with acetic acid being a preferred choice. google.com The temperature for such reactions is generally kept at or above the melting point of 2-methylbenzoic acid (105°C), often at the reflux temperature of the solvent system. google.comgoogleapis.com

For the specific synthesis of this compound, achieving preparative scale yields would likely necessitate novel catalytic approaches that can override the inherent directing effects of the substituents. Modern methods for regioselective C-H activation and functionalization offer potential pathways. For example, the development of iridium-based catalysts has enabled the ortho-iodination of benzoic acids with high selectivity. acs.org While this directs to the 2- and 6-positions, the principle of using transition metal catalysts to achieve non-classical regioselectivity is key. A hypothetical optimization for the 4-iodo isomer might involve exploring catalyst systems that can form a complex with the starting material in a way that exposes the 4-position for iodination.

Another advanced strategy involves the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with iodine. This combination has been shown to influence the regioselectivity of iodination on other aromatic compounds, with the solvent playing a critical role. nih.gov For example, while reactions in hexane (B92381) may show poor regioselectivity, using acetonitrile (B52724) can significantly enhance the formation of a specific para-iodinated product. nih.gov The optimization for this compound would require extensive screening of various catalysts, solvents, and temperature conditions to favor substitution at the sterically hindered and electronically less-activated 4-position.

Yield and Purity Considerations

Given that this compound is a minor product in direct iodination, achieving high yield and purity is exceptionally challenging. Data from the synthesis of the major isomer, 5-iodo-2-methylbenzoic acid, underscores this difficulty. In optimized processes for the 5-iodo isomer, yields can be high, but this is achieved through high selectivity towards that specific isomer. chemicalbook.com

A process utilizing a zeolite catalyst to produce 5-iodo-2-methylbenzoic acid reported a 97.0% conversion of the starting 2-methylbenzoic acid. chemicalbook.com The yield of the desired 5-iodo isomer was 94.3%, while the yield of the 3-iodo-2-methylbenzoic acid by-product was only 0.7%. chemicalbook.com This demonstrates that under these specific conditions, the reaction is highly selective, leaving very little room for the formation of other isomers like the 4-iodo variant.

| Compound | Conversion/Yield | Selectivity | Purity in Crystals |

|---|---|---|---|

| 2-Methylbenzoic acid (Starting Material) | 97.0% (Conversion) | N/A | N/A |

| 5-Iodo-2-methylbenzoic acid (Major Product) | 94.3% (Yield) | 97.2% | 99.7% |

| 3-Iodo-2-methylbenzoic acid (By-product) | 0.7% (Yield) | 0.7% | N/A |

This data is based on a process optimized for the production of 5-iodo-2-methylbenzoic acid and illustrates the typical product distribution in the direct iodination of 2-methylbenzoic acid. chemicalbook.com

To obtain pure this compound, a multi-step synthesis starting from a different precursor, such as an appropriately substituted aniline (B41778) via a Sandmeyer-type reaction, might be a more viable strategy than direct iodination followed by extensive purification. googleapis.com For example, the synthesis of 2-iodo-5-methylbenzoic acid can be achieved in high yield (96%) by starting with 2-amino-5-methylbenzoic acid. beilstein-journals.org A similar approach starting from 4-amino-2-methylbenzoic acid could theoretically yield the desired 4-iodo isomer with much higher purity and yield than direct iodination.

By-product Formation and Isomer Separation Challenges (e.g., 3-iodo-2-methylbenzoic acid)

The primary challenge in the synthesis of this compound via direct iodination is the concurrent formation of more stable isomers. The main products are typically 5-iodo-2-methylbenzoic acid and, to a much lesser extent, 3-iodo-2-methylbenzoic acid. google.comchemicalbook.com

| Compound | Typical Role in Reaction | Reason for Formation |

|---|---|---|

| 5-Iodo-2-methylbenzoic acid | Major Product | Favored by the combined directing effects of the -CH₃ and -COOH groups. |

| 3-Iodo-2-methylbenzoic acid | Minor By-product | Less favored, but still formed in small quantities. google.comchemicalbook.com |

| 6-Iodo-2-methylbenzoic acid | Potential By-product | Formation is sterically hindered by both adjacent groups. |

The separation of these isomers is notoriously difficult because of their very similar physical and chemical properties. google.com Standard purification techniques like crystallization are often ineffective at removing trace isomeric impurities. For example, a patent for producing high-purity 5-iodo-2-methylbenzoic acid notes that the 3-iodo isomer is difficult to separate from the main product, making it challenging to achieve high purity. google.com The process often relies on careful control of crystallization conditions, such as cooling temperature and the addition of water, to precipitate the desired isomer selectively. google.comgoogleapis.com

Given that this compound would be formed in very small quantities, isolating it from the much more abundant 5-iodo isomer and the structurally similar 3-iodo isomer would require advanced separation techniques, such as preparative high-performance liquid chromatography (HPLC), which are often not practical for large-scale production. This separation challenge is a major driver for seeking alternative synthetic routes where the regiochemistry is controlled from the start.

Transformative Reaction Chemistry of 4 Iodo 2 Methylbenzoic Acid

Carbon-Carbon Bond Forming Reactions

The carbon-iodine bond in 4-iodo-2-methylbenzoic acid is a key site for reactivity, enabling its participation in a variety of powerful carbon-carbon bond-forming reactions. These transformations are fundamental in the construction of more complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal catalysis provides a powerful toolkit for the formation of C-C bonds, and this compound is a suitable substrate for several such reactions. The electron-withdrawing nature of the carboxylic acid group can influence the reactivity of the aryl iodide in these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide. nih.gov this compound can serve as the aryl halide partner in this reaction, reacting with various boronic acids in the presence of a palladium catalyst to yield substituted biphenyl (B1667301) compounds. nih.govevitachem.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govthermofisher.com The synthesis of biaryl analogs through Suzuki-Miyaura coupling is a significant strategy in the development of pharmacologically active molecules. nih.gov

| Catalyst System | Coupling Partners | Product Type | Key Features |

| Pd(OH)₂ | This compound & Phenylboronic acids | Biaryl analogs | Mild reaction conditions, tolerance of functional groups. nih.govthermofisher.com |

| PdCl₂(dppf)₂•CH₂Cl₂ | Resin-bound 4-iodophenylalanine & Aryl halides | Biaryl peptides | Solid-phase synthesis, microwave enhancement. researchgate.net |

Beyond the Suzuki-Miyaura coupling, this compound is a viable substrate for other important cross-coupling reactions:

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is notable for its tolerance of a wide array of functional groups. thermofisher.comnih.gov

Sonogashira Coupling: This method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a widely used method for constructing C(sp²)–C(sp) bonds and is applicable to the synthesis of complex molecules under mild conditions. wikipedia.orgnih.govresearchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, typically using a palladium or nickel catalyst. wikipedia.org It is highly effective for forming C-C bonds between various carbon hybridizations and is compatible with many functional groups. wikipedia.orgnih.govresearchgate.net The use of palladacycle precatalysts has been shown to enable mild and general conditions for this coupling. nih.gov

| Coupling Reaction | Organometallic Reagent | Key Features |

| Stille | Organotin | Tolerates a wide variety of functional groups. thermofisher.comnih.gov |

| Sonogashira | Terminal Alkyne | Mild reaction conditions, aqueous media compatibility. wikipedia.org |

| Negishi | Organozinc | High functional group tolerance, couples various carbon hybridizations. wikipedia.orgresearchgate.net |

Decarboxylative Cross-Coupling Methodologies Involving Benzoic Acids

Decarboxylative cross-coupling has emerged as a powerful strategy, utilizing carboxylic acids as readily available and stable alternatives to traditional organometallic reagents. nih.gov These reactions offer an atom-economical approach to forming new carbon-carbon bonds. nih.govresearchgate.net While direct examples involving this compound are not extensively detailed in the provided context, the general principle applies to benzoic acid derivatives. nih.gov This methodology can involve the coupling of a benzoic acid derivative with an arene or another benzoic acid derivative. nih.gov Copper-catalyzed decarboxylative cross-coupling is a notable example in this area. wvu.edu Recent advancements have also demonstrated double decarboxylative coupling reactions of carboxylic acids as a green and attractive strategy. rsc.org A copper-catalyzed ligand-to-metal charge transfer (LMCT) platform has been developed for the decarboxylative borylation of aryl acids, which can then be used in subsequent cross-coupling reactions. nih.gov

Reactions Involving Hypervalent Iodine Species Derived from Iodo-Substituted Benzoic Acids (General Conceptual Relevance)

The iodine atom in iodo-substituted benzoic acids can be oxidized to higher valence states, forming hypervalent iodine compounds. These reagents are known for their unique reactivity and are considered environmentally benign alternatives to many heavy-metal oxidants. acs.orgsioc.ac.cn

Formation and Reactivity of Hypervalent Iodine(III) and Iodine(V) Compounds

Iodo-substituted benzoic acids, such as 2-iodobenzoic acid, serve as precursors for the synthesis of hypervalent iodine(III) and iodine(V) species. rsc.org The reactivity of these compounds is often compared to that of transition metal complexes. acs.org

Iodine(III) Compounds: Hypervalent iodine(III) compounds, or λ³-iodanes, can be generated from iodoarenes. acs.org They possess a trigonal bipyramidal geometry with the most electronegative ligands in the axial positions. acs.org These compounds are effective in a variety of transformations, including acting as arylating agents. acs.orgrsc.org The formation of hypervalent iodine(III) species can be achieved through the oxidation of iodoarenes. For instance, 2-iodosobenzoic acid (IBA) is synthesized by the oxidation of 2-iodobenzoic acid. rsc.org The anodic oxidation of iodoarenes represents an electrochemical method to generate these reactive species. researchgate.net

Iodine(V) Compounds: Iodine(V) reagents, or λ⁵-iodanes, are powerful oxidants. mdpi.compsu.edu A prominent example is 2-iodoxybenzoic acid (IBX), which is prepared by the oxidation of 2-iodobenzoic acid, often using Oxone as the oxidant. mdpi.compsu.eduresearchgate.net IBX is known for its ability to oxidize alcohols to aldehydes and ketones. mdpi.comresearchgate.net The development of catalytic systems using iodoarenes in the presence of a terminal oxidant like Oxone allows for the in-situ generation of the active iodine(V) species. researchgate.netnsf.govorganic-chemistry.org The reactivity of IBX can be tuned by substituents on the benzene (B151609) ring; for example, methyl groups can lower the activation energy for certain reactions. researchgate.netnsf.gov

| Iodine Oxidation State | Precursor Example | Reagent Example | Key Reactivity |

| Iodine(III) | 2-Iodobenzoic acid | 2-Iodosobenzoic acid (IBA) | Arylation, various oxidative transformations. acs.orgrsc.org |

| Iodine(V) | 2-Iodobenzoic acid | 2-Iodoxybenzoic acid (IBX) | Strong oxidant, oxidation of alcohols. mdpi.compsu.eduresearchgate.net |

Catalytic Applications in Oxidation and C-H Functionalization (Conceptual Link to this compound as a Structural Motif for Analogous Reagents)

While this compound itself is not typically employed directly as a catalyst, its structural framework is fundamental to the design of reagents and directing groups that enable powerful catalytic transformations, particularly in oxidation and C-H functionalization reactions. The interplay between the carboxylic acid, the iodine atom, and the methyl group provides a template for developing more complex and highly functionalized molecules with specific catalytic applications.

One of the most significant conceptual links is the use of ortho-iodobenzoic acids in the synthesis of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX). orientjchem.org IBX is a versatile and mild oxidizing agent prepared from 2-iodobenzoic acid through oxidation with reagents like Oxone. orientjchem.orgresearchgate.net It is known for its ability to oxidize alcohols to aldehydes and ketones without over-oxidation and under conditions that tolerate sensitive functional groups like amines. orientjchem.org The ortho-relationship between the iodine and the carboxylic acid is crucial for the stability and reactivity of the resulting hypervalent iodine species. researchgate.net Although derived from the 2-iodo isomer, the underlying principle demonstrates the potential of the iodobenzoic acid scaffold in designing oxidizing agents.

Furthermore, the carboxylic acid moiety present in this compound is a well-established directing group in transition metal-catalyzed C-H functionalization. researchgate.netacs.org This strategy allows for the selective activation and modification of C-H bonds at positions ortho to the carboxyl group. Iridium-catalyzed C-H iodination of benzoic acids, for example, proceeds with high regioselectivity under mild conditions, showcasing the directing power of the carboxyl group. researchgate.netacs.org In these catalytic cycles, the substrate coordinates to the metal center via the carboxylate, positioning the catalyst to interact with and functionalize a specific C-H bond. researchgate.net The presence of other substituents, such as the iodo and methyl groups in this compound, influences the electronic properties and steric environment of the molecule, which can impact the efficiency and selectivity of such directed functionalizations. ibs.re.kr For instance, iridium-catalyzed C-H amidation has been shown to be effective on 3-iodobenzoic acid, yielding the desired product in satisfactory yields. ibs.re.kr This highlights how the core structure of an iodinated benzoic acid can be used as a platform for regioselective C-H functionalization.

Directed Functionalization at Peripheral Sites of this compound

The distinct functional groups of this compound—the carboxylic acid, the methyl group, and the iodine atom—serve as reactive handles for a variety of chemical transformations. This allows for the selective modification of the molecule at its peripheral sites, enabling the synthesis of a diverse range of derivatives.

Carboxylic Acid Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid group is readily converted into other functional groups, most notably esters and amides, which are fundamental transformations in organic synthesis. libretexts.org

Esterification: The formation of esters from this compound can be achieved through standard methods such as Fischer-Speier esterification. wikipedia.org This acid-catalyzed reaction with an alcohol, typically in excess, yields the corresponding ester. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst produces methyl 4-iodo-2-methylbenzoate. chemicalbook.com This transformation is a common strategy for protecting the carboxylic acid or modifying the molecule's physical properties, such as solubility.

Amidation: The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry and materials science. nih.govresearchgate.net Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group. libretexts.orgmasterorganicchemistry.com Various modern coupling reagents have been developed to facilitate this transformation under mild conditions. acs.orgnih.govrsc.org For instance, methods using in-situ generated phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) have proven effective for the amidation of aryl halides like 4-iodobenzoic acid with both primary and secondary amines, achieving good to excellent yields at room temperature. nih.govacs.org

| Carboxylic Acid | Amine | Coupling Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodobenzoic acid | Benzylamine | Triphenylphosphine, N-chlorophthalimide, Toluene | N-Benzyl-4-iodobenzamide | 73% | nih.gov |

| 4-Iodobenzoic acid | N-Benzylmethylamine | Triphenylphosphine, N-chlorophthalimide, MeCN | N-Benzyl-N-methyl-4-iodobenzamide | 87% | nih.gov |

| Various Benzoic Acids | Various Amines | B(OCH₂CF₃)₃, MeCN, 80°C | Corresponding Amide | Good to Excellent | nih.gov |

| Various Carboxylic Acids | Various Amines | Silica gel, Microwave | Corresponding Amide | Good | rsc.org |

Methyl Group Oxidation and Derivatization

The methyl group on the aromatic ring can be transformed into other functional groups, most commonly through oxidation. A powerful and straightforward transformation is the oxidation of the methyl group to a carboxylic acid. This is typically accomplished by heating the compound with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline solution. wikipedia.orgchemcontent.comchemcontent.com Applying this to a related compound, p-iodotoluene, results in the formation of 4-iodobenzoic acid. wikipedia.org This reaction demonstrates a pathway to synthesize dicarboxylic acid derivatives from this compound, further expanding its synthetic utility.

Nucleophilic Substitution at the Iodine Atom

The iodine atom attached to the benzene ring is a versatile functional group that can be replaced through various substitution reactions. evitachem.comsolubilityofthings.com As a good leaving group, the iodo substituent makes the molecule a suitable substrate for nucleophilic aromatic substitution and, more significantly, for transition metal-catalyzed cross-coupling reactions.

These cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly reactive substrates for these transformations. For example, 4-iodobenzoic acid can undergo a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (B32187) in the presence of a copper(I) co-catalyst to form 4-(trimethylsilylethynyl)benzoic acid in high yield. acs.org This reaction creates a new carbon-carbon triple bond at the position of the iodine atom. Similar reactivity is expected for this compound, allowing for the introduction of alkyl, alkenyl, alkynyl, and aryl groups at the C4 position via Suzuki, Heck, Sonogashira, and other related coupling reactions.

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodobenzoic acid | TMS-acetylene | Pd(PPh₃)₄, CuI | 4-Trimethylsilylethynylbenzoic acid | >95% | acs.org |

These functionalization pathways underscore the synthetic versatility of this compound, allowing chemists to selectively modify its structure to access a wide array of more complex molecules.

Advanced Characterization and Computational Analysis of 4 Iodo 2 Methylbenzoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about atomic connectivity, functional groups, and electronic environments.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Iodo-2-methylbenzoic acid will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. A broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often broadened by hydrogen bonding in the solid state. A strong, sharp peak between 1680 and 1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. Additional peaks in the fingerprint region (below 1500 cm⁻¹) will correspond to C-C stretching vibrations within the aromatic ring, C-H bending vibrations, and the C-I stretching vibration, which typically appears at lower frequencies. The PubChem database contains a vapor phase IR spectrum for this compound nih.gov. For comparison, the IR spectrum of the related 2-iodobenzamide (B1293540) shows a C=O stretch at 1646 cm⁻¹ iucr.org.

Table 2: Characteristic Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber/Wavelength | Reference Compound Data |

|---|---|---|---|

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | 2-iodobenzamide: N-H stretch at 3235 cm⁻¹ iucr.org |

| IR Spectroscopy | C=O stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ | 2-iodobenzamide: C=O stretch at 1646 cm⁻¹ iucr.org |

| UV-Vis Spectroscopy | π → π* (Aromatic System) | ~230-280 nm | Benzoic acid: λmax at 230 nm and 274 nm rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (262.04 g/mol ).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) to form the [M-17]⁺ ion and the loss of the carboxyl group (-COOH) to form the [M-45]⁺ ion docbrown.info. A very characteristic fragmentation for benzoic acid derivatives is the loss of a neutral carbon monoxide molecule (CO) from the acylium ion ([M-OH]⁺), leading to a prominent peak. For this compound, the fragmentation would also involve the cleavage of the C-I bond, leading to ions corresponding to the loss of an iodine atom or an iodinated fragment. The PubChem database indicates the availability of GC-MS data for this compound, which would detail its specific fragmentation pattern under electron ionization nih.gov. The interpretation of these fragments helps to confirm the connectivity of the atoms within the molecule uni-saarland.de.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 262 | [C₈H₇IO₂]⁺ (Molecular Ion) |

| 245 | [C₈H₇IO]⁺ (Loss of OH) |

| 217 | [C₇H₇I]⁺ (Loss of COOH) |

| 135 | [C₈H₇O₂]⁺ (Loss of I) |

| 119 | [C₇H₇O]⁺ (Loss of I and CO) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from further fragmentation) |

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the searched literature, the crystal structures of several related iodobenzoic acids have been reported acs.orgiucr.orgmdpi.comresearchgate.net. These studies reveal common structural motifs that are likely to be present in the crystal structure of this compound.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become invaluable for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data obtained from X-ray crystallography, if available, to validate the computational model. Studies on other halobenzoic acids have demonstrated the utility of DFT in accurately predicting their geometric structures aip.orgnist.govresearchgate.net.

Furthermore, DFT calculations provide a wealth of information about the electronic properties of the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy and distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and distribution relate to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule semanticscholar.orgacs.org. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, while the LUMO is likely to be centered on the carboxylic acid group and the aromatic ring. The electrostatic potential map, another output of DFT calculations, can visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule, further predicting its reactivity growingscience.com.

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing transition states, providing insights that are often difficult to obtain experimentally.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Iodination Reactions: The synthesis of iodoarenes, including derivatives of benzoic acid, has been a subject of mechanistic investigation. For instance, the iodination of benzoic acids can be catalyzed by iridium complexes. acs.orgresearchgate.net Computational studies, often using Density Functional Theory (DFT), can help to understand the catalytic cycle. Such studies might reveal that the C-H activation step is rate-limiting and can proceed through an acetate-assisted mechanism. acs.org The role of the solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), in facilitating the C-H iodination can also be explored. researchgate.net

Transition State Analysis: Identifying the transition state is key to understanding the kinetics of a reaction. Computational methods can calculate the geometry and energy of the transition state, allowing for the determination of the activation energy barrier. For example, in a Michael addition reaction catalyzed by an organoiodine compound, DFT calculations were used to determine the structure of the transition state. researchgate.net Similar approaches could be applied to reactions involving this compound to understand its reactivity.

Domino Reactions: In more complex transformations, such as domino reactions, computational modeling can be invaluable. For instance, a palladium-catalyzed Heck-type arylation that triggers a domino reaction to form a chiral tetrahydrofluorenone has been studied using DFT calculations to model the transformation. chalmers.se

The synthesis of 5-iodo-2-methylbenzoic acid, a positional isomer of the title compound, has been described, and the reaction conditions, such as temperature and the use of a microporous zeolite catalyst, have been optimized. google.com Computational studies could further illuminate the role of the catalyst and the reaction pathway in such processes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers robust methods for predicting spectroscopic parameters, which are essential for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational methods. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose. liverpool.ac.uk The accuracy of these predictions is highly dependent on the quality of the calculated molecular geometry. scielo.br

For substituted benzenes, the chemical shifts are influenced by the electronic effects (inductive and mesomeric) of the substituents. ucl.ac.uk For this compound, the iodine atom, methyl group, and carboxylic acid group will each contribute to the shielding or deshielding of the aromatic protons and carbons. Machine learning models, sometimes combined with quantum mechanical calculations, are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. researchgate.netresearchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes and would require specific computational calculations to be determined accurately.

IR Frequencies: The vibrational frequencies observed in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. Computational methods, such as DFT and Hartree-Fock, can calculate these vibrational frequencies. nih.govresearchgate.net

The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. For benzoic acid derivatives, characteristic IR bands include the O-H stretch of the carboxylic acid, the C=O stretch, and various C-C and C-H vibrations of the aromatic ring. researchgate.netrsc.org The C-I stretching vibration would also be a characteristic feature in the spectrum of this compound.

Predicted IR Frequencies for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes and would require specific computational calculations to be determined accurately.

By comparing the predicted spectra with experimental data, a detailed assignment of the observed bands can be achieved, leading to a more complete understanding of the molecular structure and bonding of this compound.

Strategic Applications in Organic Synthesis and Materials Science

4-Iodo-2-methylbenzoic Acid as a Key Synthetic Building Block

This compound is a valuable bifunctional organic compound that serves as a key building block in modern organic synthesis. scribd.combldpharm.com Its structure, featuring a carboxylic acid group and an iodine atom on a benzene (B151609) ring, allows for a variety of chemical transformations. The carboxylic acid moiety can readily undergo reactions such as esterification or amidation, while the carbon-iodine bond provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes it a versatile intermediate for constructing more elaborate molecules. evitachem.comgoogle.com

The strategic placement of the methyl and iodo groups on the benzoic acid framework influences the molecule's reactivity and the stereochemistry of its subsequent products. It is frequently utilized in the synthesis of fine chemicals and complex organic molecules for pharmaceutical and material science research. bldpharm.comevitachem.comgoogle.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 133232-58-3 | sigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C₈H₇IO₂ | sigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 262.04 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | KISJQMPHSCFGKR-UHFFFAOYSA-N | sigmaaldrich.comfluorochem.co.uk |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95-97% | sigmaaldrich.comfluorochem.co.uk |

Precursor for Advanced Organic Molecules and Fine Chemicals

The utility of this compound as a precursor is prominently demonstrated in the field of medicinal chemistry for the development of novel therapeutic agents. evitachem.com Its structure is a key component in the synthesis of complex molecules designed to interact with biological targets.

A notable application is in the creation of potent inhibitors of human respiratory syncytial virus (RSV) and metapneumovirus. google.com In a documented synthetic route, this compound is first converted to its more reactive acid chloride derivative. This is achieved by treating the acid with oxalyl chloride in dichloromethane (B109758) (DCM), using a catalytic amount of N,N-Dimethylformamide (DMF). The resulting 4-iodo-2-methylbenzoyl chloride is then reacted with a complex heterocyclic amine scaffold in the presence of a base like N,N-Diisopropylethylamine (DIPEA) to form the final, biologically active amide. google.com This multi-step process highlights the compound's role as a foundational fragment for building sophisticated pharmaceutical candidates.

Table 2: Example Synthesis Utilizing this compound

| Step | Reactant(s) | Reagent(s) | Purpose | Source |

|---|---|---|---|---|

| 1 | This compound | Oxalyl chloride, DMF (cat.) | Activation of carboxylic acid to form acyl chloride | google.com |

| 2 | 4-Iodo-2-methylbenzoyl chloride, a heterocyclic amine | DIPEA | Amide bond formation to link the building block to a complex core | google.com |

Furthermore, this compound has been employed as a starting material in the synthesis of 2-oxoimidazolidine-4-carboxamides, which are investigated as NaV1.8 inhibitors for potential use in pain management. google.com These applications underscore its importance as a versatile precursor for fine chemicals and advanced organic molecules with significant potential in drug discovery. evitachem.com

Role in the Synthesis of Functional Materials (e.g., polarizing films for LCDs, dyes)

While this compound is classified as a building block for material science, its specific, large-scale applications in functional materials are not as extensively documented as its role in pharmaceuticals. bldpharm.com Chemical suppliers list the compound among building blocks for materials used in OLEDs, covalent organic frameworks (COFs), and organic pigments. bldpharm.combldpharm.com In principle, the aromatic structure and reactive handles could allow for its incorporation into polymers and coatings. evitachem.com

Construction of Complex Aromatic and Heterocyclic Systems

The chemical structure of this compound is well-suited for the construction of complex molecular architectures, particularly those containing intricate aromatic and heterocyclic systems. The carbon-iodine bond is a key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), which are powerful methods for creating new carbon-carbon and carbon-heteroatom bonds. These reactions enable the extension of the aromatic system, for instance by coupling it with other aryl groups to form biphenyl (B1667301) structures or with alkynes to introduce new rigid linkers.

Its application in building complex heterocyclic systems is clearly demonstrated in pharmaceutical synthesis. For example, in the development of RSV inhibitors, the 4-iodo-2-methylbenzoyl moiety is attached via an amide linkage to a pre-existing, complex heterocyclic core—a substituted dibenzo[b,f] ambeed.comdiazocine. google.com This demonstrates its use as a component to add specific structural features and properties to a larger, multi-ring system. Similarly, its use as a starting point for NaV1.8 inhibitors leads to the formation of substituted 2-oxoimidazolidine-4-carboxamides, which are themselves five-membered heterocyclic rings. google.com These examples confirm the role of this compound as an essential building block for accessing complex molecular scaffolds.

Q & A

Q. What are the high-yield synthesis methods for 4-Iodo-2-methylbenzoic acid, and how do reaction conditions influence purity?

A common method involves iodination of 2-methylbenzoic acid derivatives using iodine sources (e.g., I₂) in the presence of strong acids like concentrated sulfuric acid. For instance, Mitsubishi Gas Chemical Co. reported a process where recrystallization in sulfuric acid yielded >98% purity, with Group 1 and 2 metal impurities ≤1 ppm . Key variables include:

- Temperature : Elevated temperatures (e.g., 80–100°C) improve iodine incorporation but may increase side reactions.

- Catalyst choice : Acidic catalysts enhance regioselectivity for para-iodination.

- Workup : Recrystallization in polar solvents (e.g., ethanol/water) removes unreacted precursors.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Standard techniques include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms iodine’s electron-withdrawing effects via deshielding .

- IR Spectroscopy : Detects carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- X-ray crystallography : Resolves steric effects from the methyl and iodine substituents, confirming ortho/para substitution patterns .

Q. How does this compound’s stability vary under acidic/basic conditions?

Under strong acidic hydrolysis (e.g., 6M HCl, reflux), the carboxylic acid group remains stable, but the methyl or iodine groups may undergo partial cleavage. Basic conditions (e.g., NaOH) deprotonate the carboxylic acid, forming carboxylate salts, which can alter solubility but preserve the iodinated aromatic core .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom’s size (steric hindrance) and electronegativity impact Suzuki-Miyaura or Ullmann couplings:

- Steric effects : The ortho-methyl group further restricts access to the iodine atom, requiring bulky ligands (e.g., XPhos) to facilitate Pd-catalyzed reactions.

- Electronic effects : Iodine’s electron-withdrawing nature activates the ring for nucleophilic substitution but may deactivate metal-catalyzed couplings without optimized conditions .

Q. What strategies resolve contradictions in reported solubility or crystallinity data for this compound?

Discrepancies often arise from:

- Purity variations : Impurities (e.g., residual metals from synthesis) can alter solubility. ICP-MS or elemental analysis is recommended to verify purity .

- Polymorphism : Recrystallization solvents (e.g., DMSO vs. ethanol) may produce different crystalline forms. Powder XRD and DSC can differentiate polymorphs .

Q. How can this compound serve as a ligand or building block in coordination chemistry?

The carboxylic acid group can coordinate to metals (e.g., Cu²⁺, Zn²⁺) to form MOFs or catalysts. The iodine atom’s polarizability enhances non-covalent interactions (e.g., halogen bonding), useful in crystal engineering. For example:

- Coordination polymers : Synthesized via solvothermal reactions with transition metals, yielding structures characterized by SCXRD .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- PPE : Nitrile gloves and lab coats prevent dermal exposure.

- Waste disposal : Halogenated waste containers are required due to iodine content .

Methodological Recommendations

- Synthetic Optimization : Use DOE (Design of Experiments) to evaluate temperature, catalyst loading, and solvent effects .

- Data Validation : Cross-reference NMR shifts with computational tools (e.g., DFT) to confirm assignments .

- Contradiction Analysis : Employ orthogonal analytical methods (e.g., HPLC-MS alongside NMR) to resolve purity-related discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.